N1-formyl-tryptophan
Overview
Description
N1-formyl-tryptophan, also known as 1-formyl-L-tryptophan, is a derivative of the amino acid tryptophan. It is characterized by the presence of a formyl group attached to the nitrogen atom of the indole ring. This compound has the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-formyl-tryptophan can be synthesized through several methods. One common approach involves the formylation of tryptophan using formic acid or formic anhydride under acidic conditions . The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formylation process. The reaction is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve yield. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
N1-formyl-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form corresponding oxides.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring may yield indole oxides, while reduction of the formyl group results in the corresponding alcohol .
Scientific Research Applications
N1-formyl-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N1-formyl-tryptophan involves its interaction with specific enzymes and receptors in biological systems. One key pathway is its metabolism by indoleamine-2,3-dioxygenase 1 (IDO1), which converts it to N-formyl-L-kynurenine . This pathway is significant in immune regulation and has implications in tumor-mediated immune suppression . The compound’s effects are mediated through its binding to molecular targets such as IDO1 and its involvement in the kynurenine pathway .
Comparison with Similar Compounds
N1-formyl-tryptophan can be compared to other tryptophan derivatives, such as:
N-formyl-L-kynurenine: Another metabolite in the kynurenine pathway with similar immune regulatory functions.
Tryptophan: The parent amino acid, which serves as a precursor for various metabolic pathways.
5-Hydroxytryptophan: A hydroxylated derivative involved in serotonin synthesis.
This compound is unique due to its specific formylation, which imparts distinct chemical properties and biological activities compared to other tryptophan derivatives .
Properties
IUPAC Name |
(2S)-2-amino-3-(1-formylindol-3-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c13-10(12(16)17)5-8-6-14(7-15)11-4-2-1-3-9(8)11/h1-4,6-7,10H,5,13H2,(H,16,17)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUDZOGZZBVSHD-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C=O)CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2C=O)C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568159 | |
Record name | 1-Formyl-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74257-18-4 | |
Record name | 1-Formyl-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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